5-cyclopropyl-N-(2,3-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-(2,3-dimethylphenyl)-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-13-7-6-10-17(14(13)2)21-20(25)18-19(15-11-12-15)24(23-22-18)16-8-4-3-5-9-16/h3-10,15H,11-12H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNUGPIVZOIYMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyclopropyl-N-(2,3-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 332.407 g/mol
- CAS Number : 954829-12-0
The biological activity of triazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms for 5-cyclopropyl-N-(2,3-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide include:
- Inhibition of Cancer Cell Proliferation : Studies have shown that triazole compounds can induce apoptosis in cancer cells by modulating pathways involving p53 and caspases .
- Targeting Specific Receptors : Molecular docking studies suggest that this compound may exhibit strong hydrophobic interactions with certain receptors, similar to known anticancer agents like Tamoxifen .
Biological Activity Data
The following table summarizes the biological activity data available for 5-cyclopropyl-N-(2,3-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide against various cancer cell lines:
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 pathway |
| MDA-MB-231 (Breast Cancer) | 2.41 | Activation of caspase-dependent apoptosis |
| CEM (Acute Lymphoblastic Leukemia) | <0.5 | Cytotoxic effects leading to cell death |
| U937 (Monocytic Leukemia) | <0.5 | Apoptotic induction through mitochondrial pathway |
Case Study 1: Anticancer Activity
A study evaluated the anticancer efficacy of various triazole derivatives, including our compound of interest. The results indicated that it exhibited significant cytotoxicity against MCF-7 and U937 cell lines with IC values below 1 μM. Flow cytometry analysis confirmed that the compound induced apoptosis in a dose-dependent manner .
Case Study 2: Mechanistic Insights
Further research utilized Western blot analysis to explore the underlying mechanisms of action. The compound was found to increase p53 expression levels and promote caspase-3 cleavage in treated cells, indicating a clear apoptotic pathway activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
